(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098070-70-1
VCID: VC3158278
InChI: InChI=1S/C11H18FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h7,9,13,16H,1-6,8H2
SMILES: C1CNCCC1C2=NN(C(=C2)CO)CCF
Molecular Formula: C11H18FN3O
Molecular Weight: 227.28 g/mol

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2098070-70-1

Cat. No.: VC3158278

Molecular Formula: C11H18FN3O

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol - 2098070-70-1

Specification

CAS No. 2098070-70-1
Molecular Formula C11H18FN3O
Molecular Weight 227.28 g/mol
IUPAC Name [2-(2-fluoroethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol
Standard InChI InChI=1S/C11H18FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h7,9,13,16H,1-6,8H2
Standard InChI Key COSYBKNDPUJHNM-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NN(C(=C2)CO)CCF
Canonical SMILES C1CNCCC1C2=NN(C(=C2)CO)CCF

Introduction

Chemical Structure and Properties

Structural Characteristics

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol features a pyrazole core with three key substituents: a 2-fluoroethyl group at the N1 position, a piperidin-4-yl group at the C3 position, and a hydroxymethyl group (CH₂OH) at the C5 position. This arrangement creates a molecule with multiple functional groups that can participate in hydrogen bonding, both as donors (hydroxyl group) and acceptors (nitrogen atoms). The structural similarity to other pyrazole derivatives, such as [1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol, suggests potential for biological activity .

The fluorine atom in the 2-fluoroethyl group is likely to enhance metabolic stability and membrane permeability, properties commonly observed in fluorinated pharmaceutical compounds. The piperidine ring provides a basic nitrogen center that can influence solubility and protein binding characteristics.

Physical Properties

Based on structural analogues, the following physical properties can be anticipated for (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol:

PropertyExpected ValueBasis
Molecular FormulaC₁₃H₂₀FN₃OCalculated from structure
Molecular WeightApproximately 253.32 g/molCalculated from structure
Physical StateLikely a crystalline solid or viscous liquidBased on similar pyrazole derivatives
SolubilitySoluble in methanol, ethanol, DMSO; partially soluble in waterInferred from functional groups
Log PApproximately 1.5-2.5Estimated based on structure
Melting Point95-120°C (estimated)Based on similar derivatives

The presence of the hydroxyl group and basic nitrogen in the piperidine ring likely confers amphoteric properties to this molecule, potentially enhancing its solubility in both aqueous and organic solvents.

Chemical Properties

The chemical reactivity of (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is expected to be dominated by:

  • The primary alcohol functionality (hydroxymethyl group) which can undergo oxidation, esterification, and etherification reactions.

  • The piperidine nitrogen, which can act as a base in acid-base reactions or as a nucleophile.

  • The pyrazole ring system, which exhibits aromatic characteristics and stability.

In acidic conditions, protonation would likely occur at the piperidine nitrogen, while in basic conditions, deprotonation of the hydroxyl group may occur. The fluoroethyl group introduces metabolic stability through the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.

Synthesis and Preparation

Key Reaction Conditions

The following conditions are likely critical for successful synthesis:

Reaction StepKey ConditionsConsiderations
N-AlkylationBase (K₂CO₃, Cs₂CO₃), DMF/acetone, 50-80°CRegioselectivity between N1/N2 positions
Piperidine CouplingPd catalyst, base, dioxane/water, 80-100°CYield optimization, catalyst selection
Hydroxymethyl InstallationProtection/deprotection strategy may be neededSelectivity, functional group compatibility

The synthesis of similar fluoroethyl-substituted heterocycles typically employs 2-fluoroethyl tosylate or 2-fluoroethyl bromide under basic conditions, as observed in the preparation of related compounds .

Structural Analysis

Spectroscopic Data

Predicted spectroscopic characteristics for (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol:

¹H NMR (estimated peaks):

  • δ 7.2-7.4 ppm (s, 1H, pyrazole-H)

  • δ 4.5-4.7 ppm (t, 2H, N-CH₂-CH₂F)

  • δ 4.6-4.7 ppm (dt, 2H, CH₂-F)

  • δ 4.4-4.6 ppm (s, 2H, CH₂-OH)

  • δ 3.0-3.1 ppm (m, 1H, piperidine-H4)

  • δ 2.6-2.8 ppm (m, 2H, piperidine-H2,6 eq)

  • δ 1.6-1.8 ppm (m, 4H, piperidine-H3,5)

  • δ 1.4-1.6 ppm (m, 2H, piperidine-H2,6 ax)

¹³C NMR (estimated peaks):

  • δ 150-155 ppm (pyrazole C3)

  • δ 139-142 ppm (pyrazole C5)

  • δ 103-107 ppm (pyrazole C4)

  • δ 82-84 ppm (d, CH₂F)

  • δ 58-60 ppm (CH₂OH)

  • δ 50-52 ppm (N-CH₂)

  • δ 44-46 ppm (piperidine C4)

  • δ 32-34 ppm (piperidine C3,5)

  • δ 25-27 ppm (piperidine C2,6)

FTIR (expected major bands):

  • 3300-3400 cm⁻¹ (O-H stretch)

  • 2920-2950 cm⁻¹ (C-H stretch)

  • 1550-1570 cm⁻¹ (C=N stretch)

  • 1450-1470 cm⁻¹ (C=C stretch)

  • 1000-1050 cm⁻¹ (C-F stretch)

Crystallographic Properties

Without specific crystallographic data for the compound, predictions can be made based on similar pyrazole structures. Pyrazole derivatives with similar substitution patterns often crystallize in monoclinic or orthorhombic systems. The dihedral angles between the pyrazole ring and the piperidine ring would be of particular interest, as these can influence molecular packing and biological activity.

For related pyrazole compounds, the dihedral angle between the pyrazole ring and substituent aryl rings typically ranges from 20° to 40°, as seen in the case of the 1-(4-chlorophenyl) derivative which exhibits a twist of 20.06(5)° between the aromatic rings . This suggests that the piperidine ring in our compound of interest would likely adopt a non-coplanar conformation relative to the pyrazole ring.

Biological Activity and Applications

Pharmacological Properties

Structural FeaturePotential Impact on Activity
Fluoroethyl at N1Enhanced metabolic stability, improved BBB penetration
Piperidine at C3Increased water solubility, potential for additional binding interactions
Hydroxymethyl at C5Hydrogen bonding capability, possible site for metabolic transformation

Similar pyrazole derivatives with different substitution patterns have been studied for their bioactivity. For instance, 1-(4-(3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)piperidin-1-yl)ethanone demonstrates the importance of the piperidinyl linkage to the pyrazole core for biological activity .

Analytical Methods

Detection and Quantification

For the analysis of (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, the following analytical approaches would be suitable:

  • HPLC Analysis: Reverse-phase HPLC with UV detection (likely at 220-280 nm) would be appropriate for quantification. A C18 column with a mobile phase consisting of acetonitrile/water with 0.1% formic acid would likely provide good separation.

  • LC-MS/MS: For more sensitive detection, liquid chromatography coupled with tandem mass spectrometry would allow for detection of the protonated molecular ion [M+H]+ at m/z 254.2, with characteristic fragmentation patterns.

  • GC-MS: After derivatization of the hydroxyl group (e.g., with BSTFA), gas chromatography-mass spectrometry could be used for analysis.

  • NMR Spectroscopy: As outlined in section 3.1, NMR provides structural confirmation and can be used for purity assessment.

Related Compounds

Structural Analogues

Several structural analogues share similarities with (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol:

  • [1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol: A simpler analogue lacking the piperidine substituent at C3 .

  • 1-(4-(3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)piperidin-1-yl)ethanone: Contains a similar pyrazole-piperidine linkage but with different substitution patterns and an acetyl group on the piperidine nitrogen .

  • 1-(2-Chloroethyl)-2-ethyl-1H-imidazole derivatives: While featuring imidazole rather than pyrazole cores, these compounds share the haloethyl N-substituent concept .

Each of these analogues provides insights into how structural modifications might influence the properties and activities of our compound of interest.

Comparative Properties

The following table compares key properties of (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol with its closest analogues:

CompoundMolecular WeightKey Structural DifferencesPotential Impact on Properties
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol~253.32 g/molReference compound-
[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol144.15 g/molLacks piperidine substituentLower molecular weight, likely higher lipophilicity, reduced H-bonding capability
1-(4-(3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)piperidin-1-yl)ethanone364.4 g/molContains additional aromatic rings, acetyl groupHigher molecular weight, greater complexity, different biological target profile

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